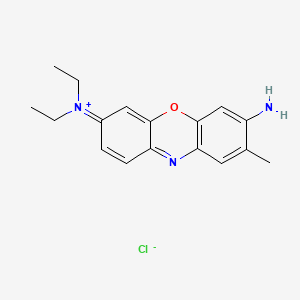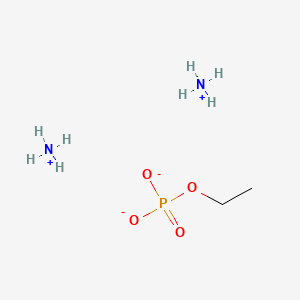
Ammonium ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium ethyl phosphate is an inorganic compound that belongs to the class of ammonium phosphates. It is a salt formed by the reaction of ammonium and ethyl phosphate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium ethyl phosphate can be synthesized through the reaction of ethyl phosphate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_2\text{H}_5\text{PO}_4 + \text{NH}_4\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4(\text{NH}_4) ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl phosphate and ammonium hydroxide are mixed under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl phosphate and ammonia.
Reduction: Under certain conditions, it can be reduced to form ethyl phosphite.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride are often used in substitution reactions.
Major Products Formed
Oxidation: Ethyl phosphate and ammonia.
Reduction: Ethyl phosphite.
Substitution: Various substituted phosphates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ammonium ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: It is used in the production of fertilizers and as a flame retardant.
Wirkmechanismus
The mechanism of action of ammonium ethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. It can also interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium phosphate: A related compound with similar properties but different applications.
Ethyl phosphate: Shares the ethyl phosphate group but lacks the ammonium component.
Ammonium dihydrogen phosphate: Another ammonium phosphate with different chemical properties.
Uniqueness
Ammonium ethyl phosphate is unique due to its combination of ammonium and ethyl phosphate groups, which gives it distinct chemical properties and makes it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
68647-23-4 |
|---|---|
Molekularformel |
C2H13N2O4P |
Molekulargewicht |
160.11 g/mol |
IUPAC-Name |
diazanium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
InChI-Schlüssel |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


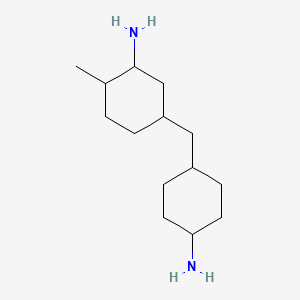

![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
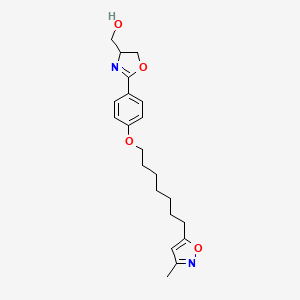
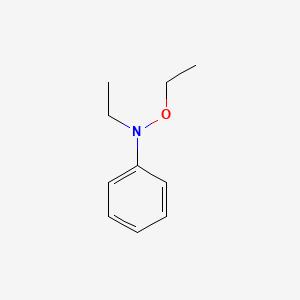
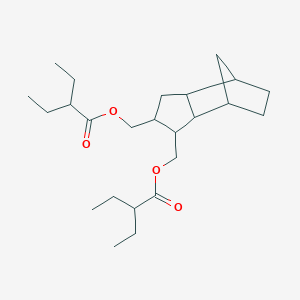

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
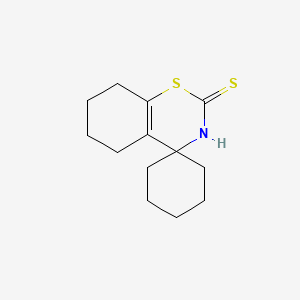


![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

